7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide
Description
Structure
3D Structure
Properties
CAS No. |
94108-86-8 |
|---|---|
Molecular Formula |
C16H11NO4 |
Molecular Weight |
281.26 g/mol |
IUPAC Name |
7-hydroxy-2-oxo-N-phenylchromene-3-carboxamide |
InChI |
InChI=1S/C16H11NO4/c18-12-7-6-10-8-13(16(20)21-14(10)9-12)15(19)17-11-4-2-1-3-5-11/h1-9,18H,(H,17,19) |
InChI Key |
BSNFVFFEEGERCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)O)OC2=O |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
-
Condensation Step :
-
Hydrolysis Step :
Yield and Scalability
Table 1: Key Parameters for Knoevenagel-Based Synthesis
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | Piperidine, ethanol | RT, 2 h | >95 |
| Hydrolysis | HCl, dioxane | Reflux, 3 h | 65 |
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 24 | 48 |
| EDCI/HOBt | DCM | 18 | 35 |
Comparative Analysis of Methods
Advantages and Limitations
-
Knoevenagel Route :
-
Carboxylic Acid Amidation :
Characterization Data
-
IR Spectroscopy :
-
¹H-NMR :
Industrial and Preparative Considerations
Chemical Reactions Analysis
Types of Reactions: 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form corresponding quinones.
Reduction: The carbonyl group at the 2-position can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzopyran derivatives.
Scientific Research Applications
Analytical Applications
1. High-Performance Liquid Chromatography (HPLC)
The compound has been successfully analyzed using reverse-phase HPLC techniques. A study demonstrated that it can be effectively separated on a Newcrom R1 HPLC column under simple conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, with modifications for mass spectrometry compatibility by substituting phosphoric acid with formic acid. This method is scalable for preparative separation and is suitable for pharmacokinetic studies .
2. Mass Spectrometry
In conjunction with HPLC, mass spectrometry has been utilized to analyze the compound's structure and purity. This combination allows for precise identification and quantification of the compound in various samples, making it invaluable in both research and industrial applications.
Pharmacological Applications
1. Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in developing therapeutic agents aimed at combating oxidative stress-related diseases, including neurodegenerative disorders .
2. Potential Anti-Cancer Activity
Preliminary studies suggest that this compound may possess anti-cancer properties. Its ability to induce apoptosis in cancer cells has been documented, indicating potential as a chemotherapeutic agent. Further research is required to elucidate its mechanisms of action and efficacy in clinical settings .
Case Studies
Case Study 1: HPLC Analysis of Impurities
A study conducted on the purification of this compound involved the use of HPLC to isolate impurities effectively. The researchers reported a high degree of separation efficiency, which is critical for ensuring the quality of pharmaceutical preparations .
Case Study 2: Pharmacokinetics and Bioavailability
In a pharmacokinetic study, the absorption and distribution characteristics of this compound were evaluated in animal models. The results indicated favorable bioavailability profiles, suggesting that this compound could be a viable candidate for further development in drug formulation.
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally analogous to several coumarin-3-carboxamides, differing primarily in substituents at position 7 of the benzopyran core and the carboxamide’s N-substituent. Below is a detailed comparative analysis:
Substituent Variations at the Carboxamide Group
- N-Phenyl vs. N-Hydroxy (): Replacing the N-phenyl group with N-hydroxy (as in N-Hydroxy-2-oxo-2H-chromene-3-carboxamide) reduces molecular weight (205.17 g/mol vs. ~281.27 g/mol inferred for the target compound) and lipophilicity.
- N-(2-Furylmethyl) (): The furan-containing derivative (C₁₅H₁₁NO₅, MW 285.25 g/mol) introduces a heteroaromatic ring, which may improve π-π stacking interactions in biological targets. However, the furyl group’s lower hydrophobicity compared to phenyl could alter binding affinity .
Modifications at Position 7 of the Benzopyran Core
- 7-Hydroxy vs. 7-Alkoxy Groups (): Substituting the 7-hydroxy group with ethoxy (C₁₉H₁₇NO₅, MW 339.34 g/mol) or methoxy (C₂₀H₁₉NO₅, MW 353.37 g/mol) increases steric bulk and lipophilicity. Alkoxy groups may reduce antioxidant activity (due to diminished hydrogen-bond donation) but enhance metabolic stability by blocking oxidative degradation .
Auxiliary Substituents on the Aromatic Rings
- N-(4-Isopropylphenyl) ():
The branched isopropyl group increases hydrophobicity (logP) and may improve blood-brain barrier penetration, a critical factor for central nervous system-targeted therapeutics .
Data Tables
Table 1. Structural and Physicochemical Comparison
*Inferred based on structural similarity to and –6.
Research Findings and Implications
- Hydrogen-Bonding Capacity: The 7-hydroxy group in the target compound and ’s derivative may confer stronger antioxidant activity compared to alkoxy-substituted analogs () .
- Lipophilicity and Bioavailability: The N-phenyl group in the target compound likely enhances membrane permeability relative to N-hydroxy () but may reduce aqueous solubility, necessitating formulation optimization .
- Metabolic Stability: Alkoxy groups (e.g., 7-ethoxy in ) could mitigate hepatic clearance via cytochrome P450 enzymes, suggesting a trade-off between activity and pharmacokinetics .
Biological Activity
7-Hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide (CAS No. 94108-86-8) is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article synthesizes available data on the biological activity of this compound, including its mechanisms of action, synthesis, and efficacy against various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C16H11NO4 |
| Molecular Weight | 281.26 g/mol |
| Boiling Point | 609.2 ± 55.0 °C (Predicted) |
| Density | 1.464 ± 0.06 g/cm³ (Predicted) |
| pKa | 7.54 ± 0.20 (Predicted) |
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound, particularly its ability to inhibit cancer cell proliferation. For instance, compounds structurally related to this benzopyran derivative have shown significant cytotoxic effects against various cancer cell lines:
- HepG2 Cell Lines : The compound exhibited an IC50 value comparable to established chemotherapeutics like doxorubicin, indicating potent anticancer activity.
- HeLa Cell Lines : Similar efficacy was noted, with studies showing that modifications in the phenyl ring can enhance activity against these cells.
The mechanism of action appears to involve the induction of apoptosis and disruption of cell cycle progression in cancer cells, which could be attributed to its structural features that allow for interaction with cellular pathways involved in growth regulation.
Antibacterial Activity
The antibacterial potential of this compound has also been explored, especially against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values obtained from various studies suggest moderate antibacterial activity, with specific derivatives showing enhanced efficacy:
- MIC Values : Some derivatives demonstrated MIC values as low as 1 µg/mL against Helicobacter pylori.
This suggests that the compound may inhibit bacterial growth by interfering with essential cellular processes, although detailed mechanisms remain to be fully elucidated.
Study on Anticancer Properties
A study published in Molecules evaluated a series of coumarin derivatives, including those related to this compound. The findings indicated that certain substitutions on the benzopyran structure could significantly enhance anticancer activity against HepG2 and HeLa cell lines, with IC50 values ranging from 0.39 to 4.85 μM for the most potent derivatives .
Study on Antibacterial Properties
In another investigation focused on antibacterial activity, derivatives of coumarin were tested against various bacterial strains using microbroth dilution methods. The results showed that while some compounds had limited activity, others exhibited strong inhibition against specific strains such as Staphylococcus aureus . This highlights the potential for developing new antibacterial agents based on the benzopyran scaffold.
Q & A
Q. What are the standard synthetic protocols for preparing 7-hydroxy-2-oxo-N-phenyl-2H-1-benzopyran-3-carboxamide derivatives?
- Methodological Answer : The synthesis typically involves coupling acyl chlorides with substituted phenols under basic conditions. For example, reacting 6-nitro-2-oxo-2H-1-benzopyran-3-carboxylic acid acyl chloride with phenols (e.g., 3-iodophenol) in the presence of pyridine as a base at room temperature for 8 hours. Post-reaction purification includes filtration, washing with solvents like dioxane or methanol, and recrystallization from DMF/methanol. Yields often range from 60% to 80% for analogous compounds . Key steps:
- Reagent ratios : ~4 mmol acyl chloride with 9 mmol phenol.
- Purification : Sequential washing and crystallization at controlled temperatures (e.g., 4°C for 2 hours).
Q. Which spectroscopic techniques are critical for characterizing benzopyran-3-carboxamide derivatives?
- Methodological Answer : Essential techniques include:
- IR spectroscopy : Identifies carbonyl stretches (C=O lactone at ~1720 cm⁻¹, ester at ~1770 cm⁻¹) and aromatic C-H bonds (~3068 cm⁻¹) .
- ¹H NMR : Reveals substitution patterns (e.g., aromatic protons at δ 7.32–9.28 ppm) and side-chain environments (e.g., methylene groups at δ 4.13 ppm) .
- Elemental analysis : Validates purity (e.g., C, H, N percentages within ±0.4% of theoretical values) .
- Melting points : Used as purity indicators (e.g., >260°C for crystalline products) .
Q. How do substituents on the benzopyran core influence biological activity?
- Methodological Answer : Substituent effects are studied via systematic structural modifications. For instance:
- Electron-withdrawing groups (e.g., nitro at position 6) enhance electrophilicity, potentially improving enzyme inhibition .
- Hydrophobic substituents (e.g., isopropyl groups on the phenyl ring) may increase membrane permeability, as seen in analogs like N-(4-isopropylphenyl)-7-methoxy derivatives .
- Hydroxyl groups (e.g., at position 7) can participate in hydrogen bonding, affecting solubility and target interactions .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing benzopyran-3-carboxamides?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example:
- Reaction path searches : Identify energy barriers for acyl chloride-phenol coupling to minimize side reactions.
- Solvent screening : Simulate solvent effects (e.g., DMF vs. CHCl₃) on reaction kinetics and product stability.
- ICReDD’s approach : Combines computational modeling with experimental feedback to refine conditions (e.g., pyridine concentration, reflux time) .
Q. How should researchers resolve contradictions in NMR data for structurally similar derivatives?
- Methodological Answer : Use advanced NMR techniques:
- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals (e.g., distinguishing 7-H and 8-H protons in crowded δ 7.5–8.5 ppm regions) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formulas when elemental analysis is inconclusive.
- Variable-temperature NMR : Resolve dynamic effects in flexible side chains (e.g., aminomethyl groups) .
Q. What strategies improve solubility of hydrophobic benzopyran-3-carboxamides for in vitro assays?
- Methodological Answer : Cocrystallization with hydrophilic partners (e.g., 2-aminobenzothiazole) enhances aqueous solubility. Steps include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
